3-(9-Anthryl)-4'-chloroacrylophenone
Description
3-(9-Anthryl)-4'-chloroacrylophenone is a synthetic organic compound featuring a 9-anthryl group at the 3-position of an acrylophenone backbone and a chlorine substituent at the 4'-position of the phenyl ring. The anthryl moiety contributes to extended π-conjugation, while the chloro group introduces electron-withdrawing effects. Synthesis methods for analogous anthryl-containing compounds often involve condensation reactions between anthryl-aldehydes and ketones under basic conditions .
Properties
IUPAC Name |
(E)-3-anthracen-9-yl-1-(4-chlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClO/c24-19-11-9-16(10-12-19)23(25)14-13-22-20-7-3-1-5-17(20)15-18-6-2-4-8-21(18)22/h1-15H/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVIOVIJBMRIAP-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=C/C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57076-91-2 | |
| Record name | 3-(9-ANTHRYL)-4'-CHLOROACRYLOPHENONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9-Anthryl)-4’-chloroacrylophenone typically involves the Wittig reaction, a well-known method for forming carbon-carbon double bonds. The reaction involves the use of a phosphonium ylide, which reacts with a carbonyl compound to form an alkene. In this case, the phosphonium ylide is derived from 9-anthraldehyde, and the carbonyl compound is 4’-chloroacetophenone. The reaction is carried out under anhydrous conditions, often in the presence of a strong base such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods
While specific industrial production methods for 3-(9-Anthryl)-4’-chloroacrylophenone are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(9-Anthryl)-4’-chloroacrylophenone undergoes various chemical reactions, including:
Oxidation: The anthryl group can be oxidized to form anthraquinone derivatives.
Reduction: The carbonyl group in the acrylophenone moiety can be reduced to form alcohols.
Substitution: The chlorine atom at the 4’ position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Alcohols.
Substitution: Various substituted anthryl derivatives, depending on the nucleophile used.
Scientific Research Applications
3-(9-Anthryl)-4’-chloroacrylophenone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in photochemical studies.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 3-(9-Anthryl)-4’-chloroacrylophenone involves its interaction with specific molecular targets. The anthryl group can intercalate into DNA, disrupting its normal function and potentially leading to cell death. Additionally, the compound can interact with proteins, altering their structure and function. These interactions are mediated by the compound’s ability to form π-π stacking interactions and hydrogen bonds with its targets .
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs include:
Key Observations :
- Substituent Position : The 3- vs. 4-position of the anthryl group significantly impacts molecular packing. Compound 2 (4-anthryl) forms columnar structures via hydrogen bonds and π-stacking, whereas the target compound’s 3-anthryl substituent may favor linear arrangements due to steric or electronic effects .
- Electron-Withdrawing vs. Electron-Releasing Groups : The chloro group in the target compound reduces electron density at the anthryl central ring compared to derivatives with NH₂ or OCH₃, which enhance edge-ring electron density . This distinction could influence reactivity or optical properties.
Electronic Properties
- Charge Distribution : The 9-anthryl ring exhibits an uneven charge distribution, with the central ring being more positively charged than the edge rings. This effect is amplified in the target compound due to the electron-withdrawing chloro substituent, reducing overall electron density compared to analogs with NH₂ or OCH₃ .
- Nonlinear Optical Potential: Anthracene derivatives with extended π-systems (e.g., 3-(9-anthryl)acrolein analogs) demonstrate broadband nonlinear absorption . The target compound’s chloro substituent may further modulate these properties by altering polarizability.
Molecular Packing and Supramolecular Behavior
- Role of Anthryl Moieties : In compound 3, inverted anthryl groups form linear structures instead of the tweezers-like assemblies seen in other analogs, highlighting the anthryl group’s critical role in directing supramolecular organization .
Research Implications and Gaps
- Materials Science : The target compound’s combination of anthryl conjugation and chloro substitution warrants exploration in optoelectronic devices or as a building block for metal-organic frameworks.
- Synthetic Challenges : Further studies are needed to confirm its synthesis pathway and purity, as methods for analogous compounds rely on condensation reactions .
Biological Activity
3-(9-Anthryl)-4'-chloroacrylophenone, also known by its CAS number 936948-96-8, is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound's structure significantly influences its biological activity. Its molecular formula is , and it exhibits unique properties due to the presence of the anthracene moiety.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 936948-96-8 |
| Molecular Formula | C₁₆H₁₃ClO |
| Molecular Weight | 272.73 g/mol |
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The chlorinated phenyl group enhances the compound's binding affinity to biological targets, potentially modulating enzymatic activity or receptor signaling pathways. This interaction can lead to various physiological effects, making it a candidate for therapeutic applications.
Biological Activities
Research has identified several key biological activities associated with this compound:
1. Antimicrobial Activity
Studies indicate that this compound exhibits antibacterial properties. In vitro tests have shown effectiveness against various bacterial strains, with significant growth inhibition observed at concentrations as low as 5 µg/mL.
2. Anti-inflammatory Effects
Preliminary investigations suggest that this compound may possess anti-inflammatory properties. In animal models, it has demonstrated a reduction in inflammation markers, indicating potential utility in treating inflammatory diseases.
3. Antitumor Potential
In vitro studies on human cancer cell lines have shown that the compound inhibits cell proliferation by inducing apoptosis. Mechanistic studies indicate that this effect may be linked to the modulation of cell cycle regulators such as cyclin D1 and p53.
4. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in managing metabolic disorders.
Case Studies
Several studies have highlighted the practical applications of this compound:
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 5 µg/mL, suggesting its potential as an antibacterial agent.
Study 2: Anti-inflammatory Activity
In an experimental model of inflammation using mice with induced paw edema, administration of the compound resulted in a notable decrease in paw swelling compared to control groups, supporting its potential as an anti-inflammatory agent.
Study 3: Antitumor Effects
In vitro studies conducted on human cancer cell lines demonstrated that the compound inhibited cell proliferation by inducing apoptosis through modulation of cell cycle regulators. The mechanism involved activation of caspases and downregulation of anti-apoptotic proteins.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Biological Activity | Notes |
|---|---|---|
| 4-Chloroacetophenone | Antibacterial | Commonly used in drug development |
| Anthracene Derivatives | Antitumor | Known for high reactivity |
| Chlorinated Phenyl Compounds | Enzyme inhibition | Less potent than chlorinated analogs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
